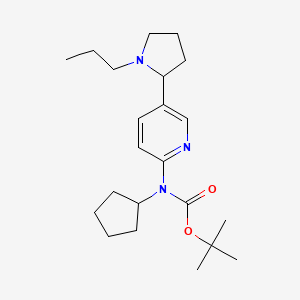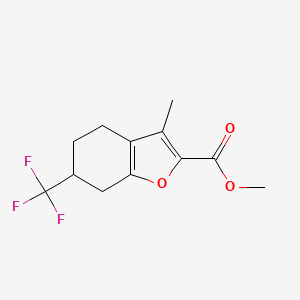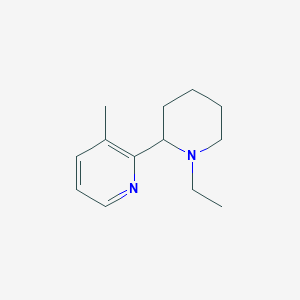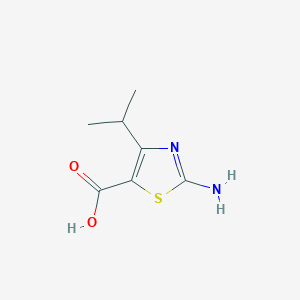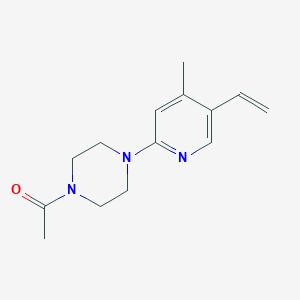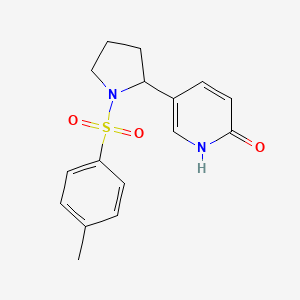
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Attachment of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine ring with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is then constructed through a condensation reaction involving a suitable precursor, such as a β-ketoester or an aldehyde.
Coupling of the Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine and pyridine rings through a nucleophilic substitution reaction, typically using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.
Uniqueness
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to the presence of both a pyrrolidine and pyridine ring, along with a tosyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-7-14(8-5-12)22(20,21)18-10-2-3-15(18)13-6-9-16(19)17-11-13/h4-9,11,15H,2-3,10H2,1H3,(H,17,19) |
Clave InChI |
ODAJQFGYUNNGMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


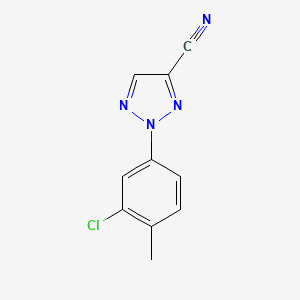
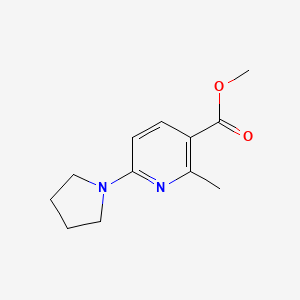

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
